N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 328539-47-5
VCID: VC6308120
InChI: InChI=1S/C19H20N2O3S/c1-11-4-7-17-13(8-11)14(10-20)19(25-17)21-18(22)12-5-6-15(23-2)16(9-12)24-3/h5-6,9,11H,4,7-8H2,1-3H3,(H,21,22)
SMILES: CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)C#N
Molecular Formula: C19H20N2O3S
Molecular Weight: 356.44

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide

CAS No.: 328539-47-5

Cat. No.: VC6308120

Molecular Formula: C19H20N2O3S

Molecular Weight: 356.44

* For research use only. Not for human or veterinary use.

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide - 328539-47-5

Specification

CAS No. 328539-47-5
Molecular Formula C19H20N2O3S
Molecular Weight 356.44
IUPAC Name N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide
Standard InChI InChI=1S/C19H20N2O3S/c1-11-4-7-17-13(8-11)14(10-20)19(25-17)21-18(22)12-5-6-15(23-2)16(9-12)24-3/h5-6,9,11H,4,7-8H2,1-3H3,(H,21,22)
Standard InChI Key IEUBTWWSLGSRPS-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic 4,5,6,7-tetrahydro-1-benzothiophene scaffold substituted at the 2-position with a cyano group and at the 5-position with a methyl group. The benzothiophene core is linked via an amide bond to a 3,4-dimethoxybenzoyl group (Figure 1). This arrangement creates a planar aromatic system conjugated with electron-withdrawing (cyano) and electron-donating (methoxy) groups, influencing its electronic distribution and intermolecular interactions .

Table 1: Comparative structural features of benzothiophene-derived analogs

CompoundSubstituentsMolecular FormulaMolecular Weight (g/mol)
Target Compound5-methyl, 3-cyano, 3,4-dimethoxyC19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}356.44
N-(3-cyano-6-methyl-...-2,3-dimethoxy6-methyl, 3-cyano, 2,3-dimethoxyC19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}356.40
N-(3-cyano-...-morpholin-4-yl)Morpholine-acetamideC15H19N3O2S\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}305.40

The 3,4-dimethoxybenzamide group enhances solubility in polar aprotic solvents, though experimental solubility data for the target compound remains unreported. The methyl group at the 5-position introduces steric hindrance, potentially affecting binding affinity in biological systems .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the methoxy protons (δ\delta 3.8–4.0 ppm), methyl group (δ\delta 1.2–1.5 ppm), and aromatic protons (δ\delta 6.8–7.5 ppm). Mass spectrometry should show a molecular ion peak at m/z 356.44 corresponding to [M+H]+[\text{M}+\text{H}]^+, with fragmentation patterns indicative of amide bond cleavage and benzothiophene ring decomposition . Infrared spectroscopy would confirm the presence of cyano ( \sim2200 cm1^{-1}), amide carbonyl ( \sim1650 cm1^{-1}), and methoxy groups ( \sim1250 cm1^{-1}).

Biological Activity and Mechanistic Insights

Table 2: Comparative inhibitory profiles of benzothiophene amides

CompoundTarget KinaseIC50_{50} (nM)Selectivity Index
SB-657836 JNK38915x over p38 MAPK
VC6308120 (Analog)JNK1Not reportedN/A

Cellular Effects

In murine macrophage models, analogs reduce LPS-induced TNF-α production by 40–60% at 10 μM, implicating JNK/AP-1 pathway modulation . Cytotoxicity assays in HEK293 cells show CC50_{50} > 50 μM, suggesting favorable therapeutic indices for inflammatory applications.

Pharmacological Applications and Challenges

Therapeutic Prospects

The compound’s kinase inhibitory profile positions it as a candidate for:

  • Neurodegenerative Diseases: JNK inhibition ameliorates neuronal apoptosis in Alzheimer’s models .

  • Rheumatoid Arthritis: Suppression of matrix metalloproteinase-3 expression via AP-1 downregulation.

ADME Considerations

Predicted pharmacokinetic parameters (SwissADME):

  • LogP: 2.8 (optimal for blood-brain barrier penetration)

  • TPSA: 98 Ų (moderate oral bioavailability)

  • CYP3A4 substrate probability: 0.72 (risk of drug-drug interactions)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator